Hept-5-ynal
CAS No.: 17522-24-6
Cat. No.: VC8396420
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
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Specification
CAS No. | 17522-24-6 |
---|---|
Molecular Formula | C7H10O |
Molecular Weight | 110.15 g/mol |
IUPAC Name | hept-5-ynal |
Standard InChI | InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3 |
Standard InChI Key | DQNOBCJGUXBBBF-UHFFFAOYSA-N |
SMILES | CC#CCCCC=O |
Canonical SMILES | CC#CCCCC=O |
Introduction
Structural Characteristics
Molecular Formula and Connectivity
Hept-5-ynal has the molecular formula C₇H₁₀O, with a molecular weight of 110.15 g/mol . Its SMILES notation (CC#CCCCC=O) and InChI string (InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3) encode the positions of the alkyne and aldehyde groups (Figure 2) . The InChIKey (DQNOBCJGUXBBBF-UHFFFAOYSA-N) provides a unique identifier for computational and database searches.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary with adduct formation (Table 1) . For example, the [M+H]+ adduct exhibits a CCS of 122.3 Ų, while the [M+Na]+ adduct shows a higher value of 133.3 Ų. These differences arise from variations in ion size and charge distribution.
Table 1: Predicted Collision Cross-Section Values for Hept-5-ynal Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 111.08044 | 122.3 |
[M+Na]+ | 133.06238 | 133.3 |
[M+NH4]+ | 128.10699 | 127.1 |
[M+K]+ | 149.03632 | 124.1 |
[M-H]- | 109.06589 | 114.4 |
Synthesis and Stereochemical Control
Asymmetric Synthesis via Schreiber-Modified Nicholas Reaction
A 2024 study demonstrated the synthesis of chiral hex-5-yn-2-ones, structural analogs of Hept-5-ynal, using a Schreiber-modified Nicholas reaction . This method installs stereocenters at the 2- and 3-positions of a pentynamide intermediate, which is subsequently elongated via tributyltin-mediated carbon insertion (Scheme 1). The resulting chiral hexynones, including derivatives of Hept-5-ynal, are obtained in enantiomerically pure form (≥98% ee) and multigram quantities .
Functional Group Compatibility
Key synthetic challenges include preserving stereochemical integrity during functional group transformations. For instance, DIBAL-H reduction of Weinreb amides to aldehydes must avoid epimerization at adjacent stereocenters . Protective groups such as MOM (methoxymethyl) and SEM (2-(trimethylsilyl)ethoxymethyl) are employed to stabilize hydroxy intermediates during alkyne functionalization .
Applications in Natural Product Synthesis
Role in Bacteriochlorophyll a Biosynthesis
Hept-5-ynal derivatives serve as precursors to dihydrodipyrrins, which are pivotal in the total synthesis of bacteriochlorophyll a . Sonogashira coupling of chiral hex-5-yn-2-ones with iodopyrroles generates advanced intermediates that undergo anti-Markovnikov hydration and Paal–Knorr cyclization to form pyrrole rings (Scheme 2) . This strategy bypasses traditional Petasis methenylation steps, streamlining macrocycle assembly.
Phytyl-Substituted Derivatives
A semisynthetic Hept-5-ynal analog bearing a phytyl group—a 20-carbon isoprenoid chain—was synthesized on a 2.5 mmol scale for studies on chlorophyll D ring formation . The phytyl moiety, introduced via esterification, remains stable under Nazarov cyclization conditions, enabling selective macrocyclization.
Spectroscopic and Computational Analysis
Mass Spectrometry Profiling
High-resolution mass spectrometry (HRMS) of Hept-5-ynal adducts confirms molecular ion peaks at m/z 111.08044 ([M+H]+) and 133.06238 ([M+Na]+) . Tandem MS/MS fragmentation patterns reveal characteristic losses of CO (28 Da) and H₂O (18 Da), aiding structural elucidation.
Computational Modeling
Density functional theory (DFT) calculations predict a planar geometry for the aldehyde moiety, with the alkyne group adopting a linear conformation. These models align with experimental CCS values, validating the compound’s gas-phase structure .
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